4-(2-Aminoethyl)-5-fluoro-1,2-benzenediol
Overview
Description
The compound “4-(2-Aminoethyl)-5-fluoro-1,2-benzenediol” is a derivative of phenethylamine, which is a basic structure found in a variety of biologically active compounds . It contains an aminoethyl group (-NH2-CH2-CH2-) and a fluorine atom attached to a benzene ring, which is also substituted with two hydroxyl groups (-OH). The presence of these functional groups could potentially give this compound unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the aminoethyl group, the fluorine atom, and the two hydroxyl groups. The exact spatial arrangement of these groups could significantly affect the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-donating properties of the aminoethyl group and the electron-withdrawing properties of the fluorine atom and the hydroxyl groups. This could potentially make the compound reactive towards both nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl groups and the aminoethyl group could make the compound soluble in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-aminoethyl)-5-fluorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKXGJXEAGYSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59043-70-8 (hydrobromide) | |
Record name | 5-Fluorodopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10991450 | |
Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-5-fluoro-1,2-benzenediol | |
CAS RN |
71144-39-3 | |
Record name | 5-Fluorodopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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